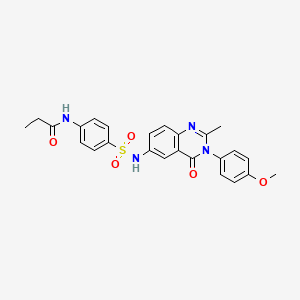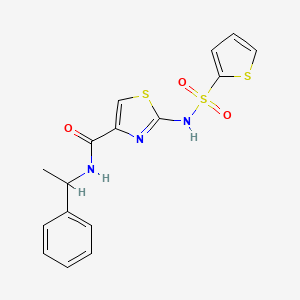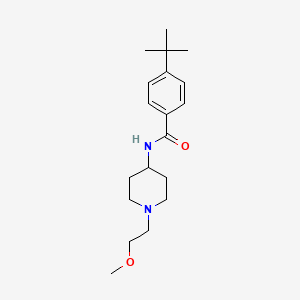![molecular formula C24H19ClN2O5S B2913660 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 866588-79-6](/img/structure/B2913660.png)
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This molecule, also known as BSQA, is a quinoline-based compound that has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Scientific Research Applications
Synthesis and Characterization
One area of research focuses on the synthesis and characterization of compounds related to 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide. For instance, Lu and He (2012) detailed a one-step synthesis and X-ray analysis of benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-ones, highlighting the structural aspects and stabilization modes influenced by substituent positions (L. Lu & Liang‐Nian He, 2012). Similarly, research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides by Karmakar et al. (2007) provides insights into the molecular interactions and fluorescence properties of related compounds (A. Karmakar, R. Sarma, & J. Baruah, 2007).
Biological Activities and Applications
Significant research has been conducted on the potential biological activities of derivatives related to the compound . Soliman et al. (2020) synthesized new quinazolinone derivatives with a benzenesulfonamide moiety, identifying compounds with potent NQO1 inducer activity, showcasing their potential as antioxidant and radiomodulatory agents (A. M. Soliman et al., 2020). Rahman et al. (2014) explored the structure–activity relationship of a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives for their diuretic, antihypertensive, and anti-diabetic potential, indicating a multifaceted approach to therapeutic applications (M. Rahman et al., 2014).
Advanced Materials and Chemical Properties
Research into the synthesis and characterization of novel compounds extends into materials science and the study of chemical properties relevant to various applications. For example, the study by Ruanwas et al. (2010) on the nonlinear optical properties of quinolinium compounds suggests potential applications in optical limiting and materials science (P. Ruanwas et al., 2010).
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-32-21-12-11-16(13-19(21)25)26-23(28)15-27-14-22(24(29)18-9-5-6-10-20(18)27)33(30,31)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOBJXRRHRMIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrobromide](/img/no-structure.png)

![4-fluoro-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2913585.png)



![Methyl 3-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2913591.png)
![3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole](/img/structure/B2913592.png)
![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B2913593.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2913595.png)

